![molecular formula C12H14N2 B14529280 [4-(Propan-2-ylidene)cyclohexylidene]propanedinitrile CAS No. 62702-82-3](/img/structure/B14529280.png)
[4-(Propan-2-ylidene)cyclohexylidene]propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(Propan-2-ylidene)cyclohexylidene]propanedinitrile is an organic compound with the molecular formula C12H14N2 It is characterized by a cyclohexylidene ring substituted with a propan-2-ylidene group and two nitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Propan-2-ylidene)cyclohexylidene]propanedinitrile typically involves the reaction of cyclohexanone with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which undergoes cyclization and dehydration to yield the final product. The reaction conditions generally include:
Temperature: 60-80°C
Solvent: Ethanol or methanol
Reaction Time: 4-6 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
[4-(Propan-2-ylidene)cyclohexylidene]propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction with hydrogen gas in the presence of a palladium catalyst can convert the nitrile groups to primary amines.
Substitution: The nitrile groups can undergo nucleophilic substitution reactions with amines or alcohols to form imines or esters, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Amines (e.g., methylamine), alcohols (e.g., methanol)
Major Products
Oxidation: Carboxylic acids
Reduction: Primary amines
Substitution: Imines, esters
Scientific Research Applications
[4-(Propan-2-ylidene)cyclohexylidene]propanedinitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [4-(Propan-2-ylidene)cyclohexylidene]propanedinitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
- [4-(Propan-2-ylidene)cyclohexylidene]malononitrile
- Methylammonium lead halide
- 2-(2-(Dimethylamino)ethoxy)ethanol
Uniqueness
Compared to similar compounds, [4-(Propan-2-ylidene)cyclohexylidene]propanedinitrile is unique due to its specific chemical structure, which imparts distinct reactivity and potential applications. Its dual nitrile groups and cyclohexylidene ring make it a versatile intermediate in organic synthesis and a valuable compound in various research fields.
Properties
CAS No. |
62702-82-3 |
|---|---|
Molecular Formula |
C12H14N2 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
2-(4-propan-2-ylidenecyclohexylidene)propanedinitrile |
InChI |
InChI=1S/C12H14N2/c1-9(2)10-3-5-11(6-4-10)12(7-13)8-14/h3-6H2,1-2H3 |
InChI Key |
VULCZWJDIIFRMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1CCC(=C(C#N)C#N)CC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


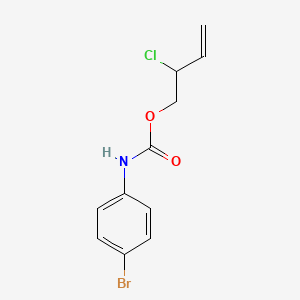
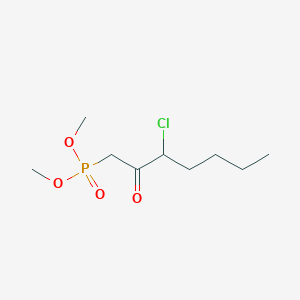
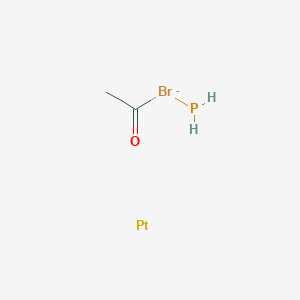
![5-Bromo-2-methylnaphtho[1,2-B]thiophene](/img/structure/B14529232.png)
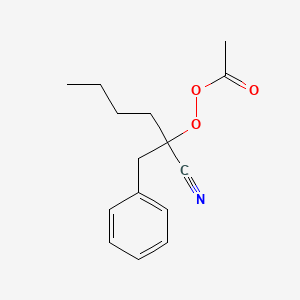
![N-[6-(Morpholin-4-yl)-5-nitropyrimidin-4-yl]urea](/img/structure/B14529239.png)
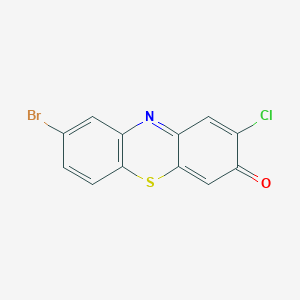
![1-Dodecyl-1,4-diazabicyclo[2.2.2]octan-1-ium methanesulfonate](/img/structure/B14529260.png)
![Benzoic acid, 5-[(diethylamino)sulfonyl]-2-[(2-methylphenyl)amino]-](/img/structure/B14529269.png)
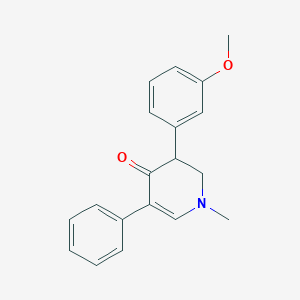
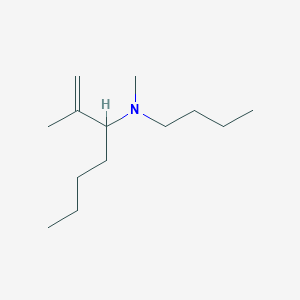
![2-Chloro-N-phenyl-3-[(pyrimidin-2-yl)amino]but-2-enamide](/img/structure/B14529287.png)
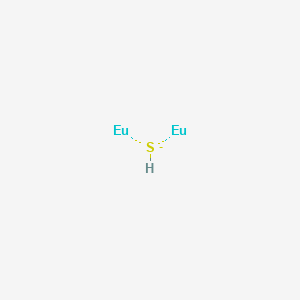
![N-{4-[2-(8-Oxoquinolin-7(8H)-ylidene)hydrazinyl]benzene-1-sulfonyl}acetamide](/img/structure/B14529294.png)
